molecular formula C12H24N2O4 B7888838 N-Boc-D-valine N'-methoxy-N'-methylamide CAS No. 293329-55-2

N-Boc-D-valine N'-methoxy-N'-methylamide

Cat. No.: B7888838
CAS No.: 293329-55-2
M. Wt: 260.33 g/mol
InChI Key: RRBFCGUIFHFYQK-UHFFFAOYSA-N
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Description

N-Boc-D-valine N’-methoxy-N’-methylamide is a compound that belongs to the class of N-Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-D-valine N’-methoxy-N’-methylamide typically involves the protection of the amino group of D-valine with a Boc group, followed by the formation of the N-methoxy-N-methylamide. One common method involves the use of diisobutylaluminum hydride (DIBAL-H) for the reduction of Boc-D-valine methyl ester to Boc-D-valinol, which is then oxidized to Boc-D-valine N’-methoxy-N’-methylamide .

Industrial Production Methods

In industrial settings, the synthesis of N-Boc-D-valine N’-methoxy-N’-methylamide can be carried out using continuous flow reactors. This method allows for efficient and scalable production, with the use of solid acid catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-Boc-D-valine N’-methoxy-N’-methylamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, amines, and deprotected amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Boc-D-valine N’-methoxy-N’-methylamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Boc-D-valine N’-methoxy-N’-methylamide involves the temporary protection of the amino group, allowing for selective reactions to occur at other functional groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it a versatile protecting group in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-D-valine N’-methoxy-N’-methylamide is unique due to its use of the Boc protecting group, which offers stability under basic conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required .

Properties

IUPAC Name

tert-butyl N-[1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBFCGUIFHFYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400882
Record name N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methylvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293329-55-2
Record name N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methylvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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